molecular formula C20H22N2O4S B2397440 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 278782-73-3

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No. B2397440
M. Wt: 386.47
InChI Key: WIGLVPMFKHTYBS-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism Of Action

BZP acts as a partial agonist at the serotonin and dopamine receptors in the brain, which results in the release of these neurotransmitters. This leads to an increase in mood, energy, and cognitive function. BZP also inhibits the reuptake of these neurotransmitters, which prolongs their effects.

Biochemical And Physiological Effects

BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle twitching. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.

Advantages And Limitations For Lab Experiments

BZP has several advantages for lab experiments, such as its low cost, easy availability, and well-defined mechanism of action. However, its recreational use and potential for abuse make it a controversial compound to study. Additionally, the lack of standardized dosing and administration protocols makes it difficult to compare results across studies.

Future Directions

There are several potential future directions for BZP research. One area of interest is the development of BZP analogs with improved therapeutic properties and reduced side effects. Another area is the investigation of BZP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, BZP's potential as a cognitive enhancer and its effects on memory and learning could be further explored. Finally, the use of BZP as a tool in neuroscience research, such as in the study of neurotransmitter release and synaptic plasticity, could also be investigated.
Conclusion:
In conclusion, BZP is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its recreational use and potential for abuse make it a controversial compound to study. Further research is needed to fully understand the potential benefits and limitations of BZP as a therapeutic agent.

Synthesis Methods

BZP can be synthesized through a multi-step process that involves the reaction of piperazine with benzaldehyde and subsequent sulfonation and Wittig reaction with phenylacetaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, BZP has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. In neurology, BZP has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine release. In oncology, BZP has been studied for its anti-tumor properties and its ability to sensitize cancer cells to chemotherapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGLVPMFKHTYBS-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

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